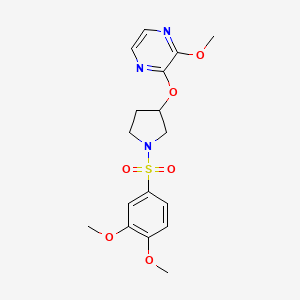

2-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine

Beschreibung

Eigenschaften

IUPAC Name |

2-[1-(3,4-dimethoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-3-methoxypyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O6S/c1-23-14-5-4-13(10-15(14)24-2)27(21,22)20-9-6-12(11-20)26-17-16(25-3)18-7-8-19-17/h4-5,7-8,10,12H,6,9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXSBLBJCWBNCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biologische Aktivität

2-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine is a complex organic compound that exhibits potential biological activity due to its unique structural features. The compound contains a pyrrolidine ring, a sulfonyl group, and methoxy-substituted pyrazine, which may contribute to its interactions with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The structural formula of this compound includes several functional groups that enhance its biological properties:

| Functional Group | Description |

|---|---|

| Pyrrolidine Ring | Facilitates interactions with biological targets through conformational flexibility. |

| Sulfonyl Group | Enhances solubility and may influence binding affinity to receptors. |

| Methoxy Groups | Potentially increase lipophilicity and modulate interaction with biological membranes. |

The biological activity of this compound is likely mediated through its interactions with specific enzymes or receptors. The presence of functional groups allows for the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are critical for effective binding to biological targets.

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation.

- Receptor Binding : The compound may act as an agonist or antagonist at various receptor sites, influencing signaling pathways related to pain modulation and neuroprotection.

Research Findings

Recent studies have highlighted the potential applications of this compound in medicinal chemistry:

- Pain Modulation : Compounds with similar structures have been investigated for their analgesic properties by modulating pain pathways in preclinical models.

- Anti-inflammatory Effects : Research indicates that modifications in the sulfonyl and methoxy groups can significantly alter the anti-inflammatory activity of related compounds.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

- Study on Pyrrolidine Derivatives :

- Objective : Investigate the analgesic properties of pyrrolidine derivatives.

- Findings : Certain derivatives exhibited significant pain relief in animal models by inhibiting COX enzymes.

- Research on Sulfonamide Compounds :

- Objective : Evaluate the antibacterial properties of sulfonamide derivatives.

- Findings : Compounds similar to this compound showed promising antibacterial activity against various pathogens.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

Table 1: Structural Features of Comparable Compounds

Key Observations:

- The target compound’s pyrrolidine-sulfonyl group distinguishes it from simpler alkyl-substituted pyrazines (e.g., 2-Methoxy-3-(1-methylpropyl)pyrazine) .

- Compared to the piperazine analog , the pyrrolidine core may confer greater conformational rigidity, influencing binding interactions.

- The triazolopyridine derivative shares a fused heterocyclic system but lacks the sulfonamide functionality, reducing polarity.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Observations:

Q & A

Basic Question: What are the common synthetic routes for preparing 2-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the pyrrolidine-sulfonyl intermediate. For example, sulfonylation of pyrrolidine derivatives with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions (e.g., NaOH in acetonitrile) .

- Step 2: Functionalization of the pyrrolidine ring. The hydroxyl group at position 3 of pyrrolidine can be introduced via nucleophilic substitution or oxidation-reduction sequences .

- Step 3: Coupling with the pyrazine moiety. A Mitsunobu reaction or SN2 displacement may link the pyrrolidine-oxy group to 3-methoxypyrazine, using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine .

- Key Reference: Similar strategies are employed in synthesizing sulfonamide-linked heterocycles, as seen in chalcone-derived pyrazolines .

Advanced Question: How can regioselective sulfonylation of the pyrrolidine ring be optimized to avoid byproducts?

Answer:

Regioselectivity challenges arise due to competing sulfonylation at nitrogen versus oxygen. Methodological solutions include:

- Temperature Control: Lower temperatures (0–5°C) favor sulfonylation at nitrogen by slowing competing reactions .

- Protecting Groups: Temporary protection of the pyrrolidine hydroxyl group (e.g., with tert-butyldimethylsilyl chloride) before sulfonylation .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity, while additives like DMAP catalyze selective bond formation .

- Validation: Monitor reaction progress via TLC or HPLC, and confirm regiochemistry using 2D NMR (NOESY) to distinguish N- vs. O-sulfonylated products .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- 1H/13C NMR: Essential for confirming substituent positions. For example, methoxy groups on the phenyl ring show singlets near δ 3.8–4.0 ppm, while pyrazine protons resonate as distinct splitting patterns .

- HRMS: Validates molecular formula with <5 ppm mass accuracy. Electrospray ionization (ESI) is preferred for sulfonamide-containing compounds .

- FTIR: Identifies sulfonyl S=O stretches (~1350–1150 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .

- X-ray Crystallography (if applicable): Resolves ambiguities in stereochemistry, particularly for the pyrrolidine ring conformation .

Advanced Question: How does the electronic nature of the 3,4-dimethoxyphenyl group influence the compound’s reactivity?

Answer:

- Electron-Donating Effects: Methoxy groups increase electron density on the phenyl ring, enhancing sulfonamide stability and resistance to nucleophilic attack. This can slow hydrolysis in aqueous conditions .

- Steric Hindrance: The bulky sulfonyl-pyrrolidine group may restrict access to the pyrazine ring’s reactive sites, requiring tailored catalysts (e.g., Pd for cross-coupling) .

- Experimental Insight: Comparative studies with electron-withdrawing substituents (e.g., nitro) show reduced stability in acidic media, highlighting the methoxy group’s protective role .

Basic Question: What are the potential biological targets or activities of this compound?

Answer:

While direct data on this compound is limited, structurally related sulfonamide-pyrazine hybrids exhibit:

- Enzyme Inhibition: Analogues inhibit tyrosinase (relevant to melanogenesis studies) and phosphodiesterases (PDEs) .

- Antimicrobial Activity: Sulfonamide moieties in similar compounds show efficacy against bacterial biofilms .

- Methodological Note: To evaluate bioactivity, use in vitro assays (e.g., MIC for antimicrobials, IC50 for enzyme inhibition) and compare with control compounds like methysergide derivatives .

Advanced Question: How can green chemistry principles be applied to its synthesis?

Answer:

- Oxidant Selection: Replace toxic Cr(VI) reagents with NaOCl (as in triazolopyridine syntheses), achieving comparable yields (~70–80%) with reduced environmental impact .

- Solvent Optimization: Use ethanol or water instead of DCM or DMF. Ethanol is effective for cyclization reactions and simplifies purification via extraction .

- Catalysis: Employ recyclable catalysts (e.g., immobilized lipases) for ester hydrolysis steps, reducing waste .

Basic Question: How to resolve contradictions in reported synthetic yields for similar sulfonamide-pyrazine derivatives?

Answer:

Discrepancies often arise from:

- Purity of Starting Materials: Hydrazine intermediates (e.g., 2-hydrazinopyridine) degrade if stored improperly, leading to lower yields. Use fresh or rigorously purified reagents .

- Reaction Scale: Small-scale reactions (≤1 mmol) may report higher yields due to better heat/mass transfer. Validate scalability with kilo-lab trials .

- Analytical Methods: Yields calculated via NMR vs. gravimetry can differ by ±5%. Standardize quantification using internal standards (e.g., 1,3,5-trimethoxybenzene) .

Advanced Question: What computational methods aid in predicting the compound’s pharmacokinetic properties?

Answer:

- Molecular Dynamics (MD): Simulate interactions with cytochrome P450 enzymes to predict metabolic stability .

- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to assess redox potential and degradation pathways .

- ADMET Prediction Tools: Use SwissADME or pkCSM to estimate logP, solubility, and blood-brain barrier permeability based on substituent patterns .

Basic Question: How to troubleshoot low yields in the final coupling step between pyrrolidine and pyrazine moieties?

Answer:

- Activation of Leaving Groups: Replace halides with tosylates or mesylates to improve electrophilicity .

- Catalytic Systems: Add KI or crown ethers to enhance SN2 reactivity in polar aprotic solvents .

- Work-Up Optimization: Use column chromatography with gradient elution (hexane:EtOAc) to separate unreacted starting materials from the product .

Advanced Question: What strategies enable selective functionalization of the pyrazine ring for SAR studies?

Answer:

- Directed Ortho-Metalation: Use directing groups (e.g., methoxy) to install substituents at specific positions via Pd-catalyzed cross-coupling .

- Protection/Deprotection: Temporarily block reactive sites (e.g., with Boc groups) to allow stepwise modifications .

- High-Throughput Screening: Test halogenated derivatives (e.g., Cl, Br) for click chemistry applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.